molecular formula C17H12BrNO2 B13707755 7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic Acid

7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13707755
M. Wt: 342.2 g/mol
InChI Key: XOIGXOQFFMVDMH-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic catalysts . Another approach is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

7-bromo-6-methyl-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12BrNO2/c1-10-7-12-13(17(20)21)8-15(11-5-3-2-4-6-11)19-16(12)9-14(10)18/h2-9H,1H3,(H,20,21)

InChI Key

XOIGXOQFFMVDMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(C=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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